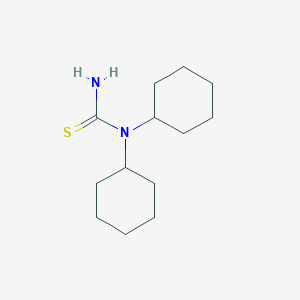
1,1-Dicyclohexylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dicyclohexylthiourea is an organic compound with the chemical formula C13H24N2S. It is characterized by its thiourea functional group and cyclohexyl substituents. This compound is known for its applications as a rubber accelerator and vulcanizing agent, enhancing the mechanical properties and durability of rubber products such as tires and conveyor belts .
Preparation Methods
1,1-Dicyclohexylthiourea can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexylamine with carbon disulfide, followed by the addition of hydrogen peroxide to form the desired thiourea compound. The reaction conditions typically include a solvent such as ethanol and a catalyst like polyethylene glycol (PEG-400) . Industrial production methods focus on optimizing reaction conditions to reduce energy consumption and improve yield .
Chemical Reactions Analysis
1,1-Dicyclohexylthiourea undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyclohexylcarbodiimide.
Reduction: Reduction reactions can convert it back to cyclohexylamine.
Substitution: It can participate in substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1,1-Dicyclohexylthiourea has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1,1-Dicyclohexylthiourea involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
1,1-Dicyclohexylthiourea can be compared with other thiourea derivatives such as:
1,3-Dicyclohexylthiourea: Similar in structure but differs in the position of the cyclohexyl groups.
N,N’-Dicyclohexylcarbodiimide: Used as a coupling agent in peptide synthesis.
Thiourea: The parent compound with a simpler structure and broader range of applications. The uniqueness of this compound lies in its specific applications in rubber production and its distinct biological activities.
Properties
CAS No. |
116331-59-0 |
|---|---|
Molecular Formula |
C13H24N2S |
Molecular Weight |
240.41 g/mol |
IUPAC Name |
1,1-dicyclohexylthiourea |
InChI |
InChI=1S/C13H24N2S/c14-13(16)15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h11-12H,1-10H2,(H2,14,16) |
InChI Key |
AZERQDZCGIDXHT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N(C2CCCCC2)C(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















